molecular formula C18H12N4O4 B2892541 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide CAS No. 477538-09-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2892541
CAS No.: 477538-09-3
M. Wt: 348.318
InChI Key: XETUPRUSICSEJT-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a complex organic compound featuring a benzimidazole ring fused to a furan ring, both substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. Subsequent nitration and coupling reactions introduce the nitrofuran and carboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties.

  • Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions can involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, while the nitrofuran group may participate in redox reactions within cells. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide

  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Uniqueness: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUPRUSICSEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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